![molecular formula C22H27ClN2O3S B3986968 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B3986968.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(4-methylbenzyl)glycinamide
Overview
Description
“N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(4-methylbenzyl)glycinamide” is a complex organic compound. It contains a sulfonyl group attached to a 4-chlorophenyl group and a 4-methylbenzyl group. It also has a cyclohexyl group and a glycinamide group .
Molecular Structure Analysis
The molecular formula of this compound is C22H27ClN2O3S. It has an average mass of 434.979 Da and a monoisotopic mass of 434.143097 Da . The presence of different functional groups like sulfonyl, amide, and aromatic rings would contribute to its overall structure and properties.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The sulfonyl group might be susceptible to nucleophilic attack, and the amide group could participate in condensation reactions. The aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like sulfonyl and amide could increase its solubility in polar solvents. The aromatic rings could contribute to its stability and rigidity .Mechanism of Action
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(4-methylbenzyl)glycinamide acts as a competitive antagonist of glycine receptors, which are involved in the regulation of neuronal activity in the central nervous system. By blocking the binding of glycine to these receptors, this compound can modulate the activity of neurons and alter the release of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including the modulation of synaptic transmission, the inhibition of neuronal excitability, and the reduction of neurotransmitter release. These effects make this compound a valuable tool for studying the role of glycine receptors in various physiological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(4-methylbenzyl)glycinamide in lab experiments is its high affinity for glycine receptors, which allows for precise modulation of neuronal activity. However, this compound also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(4-methylbenzyl)glycinamide, including the investigation of its potential as a therapeutic agent for neurological disorders such as epilepsy and chronic pain. Additionally, further studies could explore the effects of this compound on other types of receptors and the potential for developing more selective glycine receptor antagonists. Finally, research could also focus on optimizing the synthesis and purification methods for this compound to improve its utility as a pharmacological tool.
Scientific Research Applications
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(4-methylbenzyl)glycinamide has been widely used in scientific research for its potential as a pharmacological tool. It has been found to have a high affinity for glycine receptors and can be used to study the role of these receptors in various physiological processes. This compound has also been used to investigate the effects of glycine receptor antagonism on neuronal activity and synaptic transmission.
properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-cyclohexylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O3S/c1-17-7-9-18(10-8-17)15-25(16-22(26)24-20-5-3-2-4-6-20)29(27,28)21-13-11-19(23)12-14-21/h7-14,20H,2-6,15-16H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZIMSZZXOUZMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)NC2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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